
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C13H12FN3OS and a molecular weight of 277.32. It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the ring structure.
Mecanismo De Acción
Target of Action
The primary target of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and is responsible for the breakdown of complex carbohydrates into glucose .
Mode of Action
This compound interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior, meaning it competes with the substrate for the active site of the enzyme . This interaction results in a decrease in the rate of carbohydrate digestion, thereby reducing the rate of glucose absorption .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate digestion pathway . This leads to a decrease in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This can be beneficial in the management of conditions like diabetes mellitus, where blood glucose levels need to be tightly controlled .
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in the rate of carbohydrate digestion and glucose absorption . This can lead to a reduction in postprandial hyperglycemia, helping to manage blood glucose levels in conditions like diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the reaction of 3-fluorobenzyl chloride with 6-mercaptopyridazine in the presence of a base to form the intermediate 6-((3-fluorobenzyl)thio)pyridazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown inhibitory activity against enzymes such as α-glucosidase, making it a potential candidate for the treatment of diabetes.
Medicine: Its cytotoxic activity against certain cancer cell lines suggests potential use in anticancer therapies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparación Con Compuestos Similares
N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives:
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has shown cytotoxic activity against cancer cell lines.
N-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Exhibits higher inhibition on VEGFR2 and potential anticancer properties.
The uniqueness of this compound lies in its specific fluorobenzyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHHPNZBVMNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
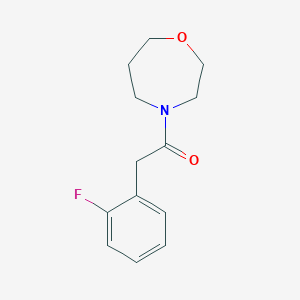
![N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)

![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)

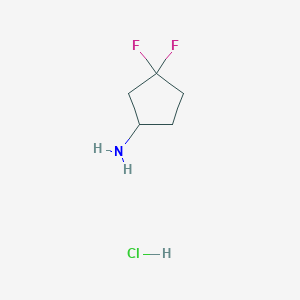
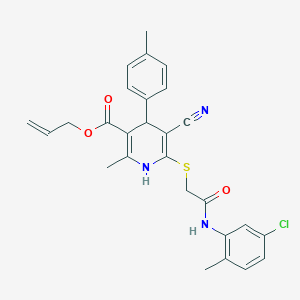
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)
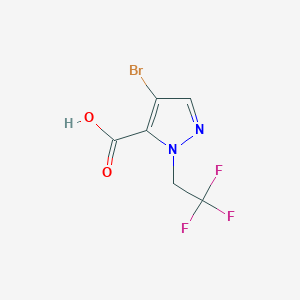
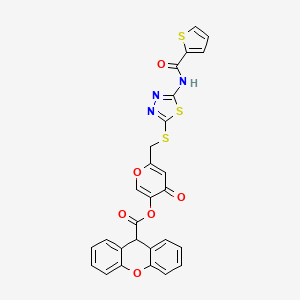
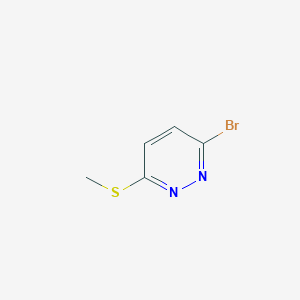
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)

